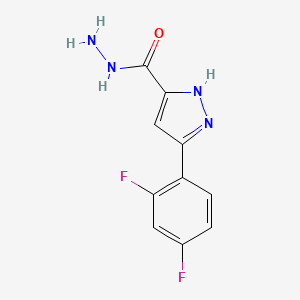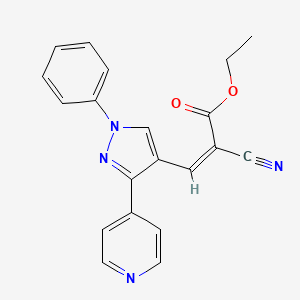
2-chloro-N',N'-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N'-diphenylacetohydrazide, commonly known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of hydrazides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of CDDA is not fully understood. However, it has been proposed that CDDA induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CDDA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, CDDA has been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV-1 virus.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. CDDA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. Additionally, CDDA has been found to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells.
実験室実験の利点と制限
CDDA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. CDDA has been shown to have a low toxicity profile in animal models, making it a promising candidate for further preclinical studies. However, CDDA has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, CDDA has been found to induce cytotoxicity in normal cells at high concentrations, which can be a concern for its potential therapeutic use.
将来の方向性
There are several future directions for the research on CDDA. One potential direction is to investigate the synergistic effects of CDDA with other chemotherapeutic agents. It has been shown that CDDA can enhance the antitumor activity of cisplatin, a commonly used chemotherapeutic agent. Another direction is to explore the potential of CDDA as a therapeutic agent for viral infections, such as HIV-1. Furthermore, the development of novel formulations of CDDA with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CDDA is a promising compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for further preclinical studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDDA have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CDDA and to develop novel formulations with improved efficacy and safety.
合成法
CDDA can be synthesized by the reaction of 2-chloroacetophenone with hydrazine hydrate in the presence of glacial acetic acid. The reaction yields a white crystalline solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
科学的研究の応用
CDDA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. CDDA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of HIV-1 virus.
特性
IUPAC Name |
2-chloro-N',N'-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSTTKFJZQFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',N'-diphenylacetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)